3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Reaction Conditions: Typically carried out under anhydrous conditions with the presence of a base to deprotonate the intermediate and facilitate the nucleophilic substitution.
Carboxylation
Reagents: Carbon dioxide (CO2) or carboxylating agents.
Reaction Conditions: High-pressure CO2 conditions or the use of carboxylating reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis
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Construction of Thieno[2,3-b]pyridine Core
Starting Materials: Pyridine derivatives and thiophene derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts to facilitate the formation of the thieno[2,3-b]pyridine ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives, potentially modifying the methyl group or the thiophene ring.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions to prevent hydrolysis of the reducing agent.
Products: Reduced derivatives, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically carried out under anhydrous conditions with a base to facilitate nucleophilic substitution.
Products: Substituted derivatives, depending on the nucleophile used.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halides, amines, thiols.
Conditions: Anhydrous, acidic, or basic conditions depending on the reaction type.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug development. Studies have explored its use in developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the thieno ring, affecting its structural and functional properties.
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a thieno[2,3-b]pyridine core.
Uniqueness
The presence of both the trifluoromethyl group and the thieno[2,3-b]pyridine core in 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid imparts unique electronic and steric properties, enhancing its potential in various applications compared to similar compounds.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c1-4-6-2-5(10(11,12)13)3-14-8(6)17-7(4)9(15)16/h2-3H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYJGWMVAHRYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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